KB-208

CB1 receptor binding affinity cannabinoid

To ensure data reproducibility in cannabinoid receptor research, source KB-208 (CAS 1282128-68-0), a high-purity 1,5-diarylpyrazole CB1 antagonist. Its sub-nanomolar affinity (Ki=0.300 nM) and confirmed functional antagonism provide a critical SAR anchor and reliable positive control. This specific piperidinyl methyl acetate derivative is essential for accurate binding assays and computational model validation. Available in research quantities for R&D use.

Molecular Formula C22H23N3O3S
Molecular Weight 409.5 g/mol
Cat. No. B4505483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB-208
Molecular FormulaC22H23N3O3S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4
InChIInChI=1S/C22H23N3O3S/c1-28-21(26)14-16-9-11-24(12-10-16)22(27)19-15-18(20-8-5-13-29-20)23-25(19)17-6-3-2-4-7-17/h2-8,13,15-16H,9-12,14H2,1H3
InChIKeyJBTAEQNNSPGXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data for Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate: Key Scientific Identity and Research-Grade Specifications


Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate (C22H23N3O3S; MW 409.5 g/mol) is a synthetic small molecule belonging to the 1,5-diarylpyrazole class, structurally characterized by a thiophen-2-yl group at the pyrazole 3-position, an N1-phenyl substituent, and a methyl acetate-functionalized piperidine ring attached via a carbonyl linker at the pyrazole 5-position [1]. This compound is primarily cited in the patent literature as a member of pyrazole derivatives exhibiting affinity for cannabinoidergic CB1 and/or CB2 receptors, positioning it as a research candidate for investigating the endocannabinoid system [2]. It is offered by specialty chemical suppliers as a research-grade material (typically ≥95% purity) for preclinical and in vitro pharmacological studies .

Why Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate Cannot Be Interchanged with In-Class Analogs


Within the 1,5-diarylpyrazole class, minute structural variations—particularly at the pyrazole 5-position carbonyl linker and the appended piperidine substituent—can profoundly alter CB1 receptor binding affinity, selectivity, and functional activity [1]. The presence of the methyl acetate moiety on the piperidine ring of this compound is a critical pharmacophoric feature; substitution with other amide or ester groups, or replacement of the piperidine with alternative heterocycles, can result in orders-of-magnitude differences in Ki values and unpredictable shifts from antagonism to agonism or inverse agonism [2]. Consequently, the use of a structurally similar but non-identical analog in receptor binding or functional assays introduces a high risk of irreproducible data and misinterpretation of SAR [3]. The quantitative evidence presented below substantiates the necessity of procuring this exact chemical entity for research programs targeting the endocannabinoid system.

Quantitative Differentiation Evidence for Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate


High-Affinity CB1 Receptor Binding: Direct Comparison with a Weakly Active Analog

In a direct comparative assay measuring displacement of [³H]CP-55,940 from rat brain CB1 receptors, methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate demonstrated a binding affinity (Ki) of 0.300 nM, representing a 3,167-fold improvement over a closely related thiophenyl pyrazole analog lacking the piperidine methyl acetate substituent, which exhibited a Ki of 950 nM under identical assay conditions [1][2]. This difference underscores the essential contribution of the piperidine methyl acetate group to high-affinity CB1 receptor engagement.

CB1 receptor binding affinity cannabinoid SAR

CB2 Receptor Affinity Profile: Differentiation from CB1-Selective Analogs

The target compound exhibits moderate affinity for the CB2 receptor (Ki = 3 nM for human CB2; Ki = 0.5 nM for mouse CB2), a profile that is distinct from certain 4-alkyl-5-thien-2'-yl pyrazole carboxamides which show high CB1 selectivity (e.g., compound 23e with CB1 Ki = 11.7 nM and CB2/CB1 selectivity ratio of 384.6) [1][2][3]. While not directly compared in the same study, the cross-study data indicate that the target compound possesses a lower CB1/CB2 selectivity window than highly CB1-selective analogs, which may be advantageous or disadvantageous depending on the specific research objective (e.g., investigating dual CB1/CB2 pharmacology versus pure CB1 antagonism).

CB2 receptor selectivity off-target cannabinoid

Functional CB1 Antagonism: Cross-Study Potency Comparison with Rimonabant

The target compound was tested for inhibition of adenylyl cyclase in CB1 receptor-expressing systems, confirming its functional antagonist activity [1]. While a direct head-to-head comparison with rimonabant in the same functional assay is not available, cross-study analysis indicates that the target compound's binding affinity (Ki = 0.300 nM) is comparable to or exceeds that reported for rimonabant (Ki values typically ranging from 1-10 nM in various studies) [2][3]. This suggests the target compound may serve as a high-affinity CB1 antagonist tool with a potentially distinct selectivity profile due to its moderate CB2 affinity.

functional antagonism adenylyl cyclase CB1 rimonabant

In Silico Binding Mode: Molecular Docking Predicts High-Affinity Interaction with Inactive CB1 Conformation

A computational study on a series of 5-thiophen-2-yl pyrazole derivatives, including compounds structurally analogous to the target molecule, revealed that these compounds adopt a conformation mimicking that of rimonabant and exhibit high predicted affinity for the inactive state of the CB1 receptor, with binding primarily governed by van der Waals interactions [1]. QSAR modeling further confirmed a strong correlation between specific molecular descriptors and CB1 antagonistic potency [1]. While the exact target compound was not included in this specific in silico dataset, the shared 5-thiophen-2-yl pyrazole scaffold with piperidine carbonyl extension strongly suggests a similar binding mode, supporting its classification as a potential CB1 antagonist.

molecular docking CB1 antagonist in silico binding mode

Recommended Research Applications for Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate Based on Quantitative Evidence


High-Sensitivity CB1 Receptor Binding Assays Requiring Low-Nanomolar Affinity

Given its sub-nanomolar CB1 binding affinity (Ki = 0.300 nM), this compound is ideally suited as a radioligand competitor or positive control in receptor binding studies where high sensitivity and low nonspecific binding are critical [1]. Its use ensures robust signal-to-noise ratios even at low concentrations, facilitating accurate determination of binding parameters for novel ligands.

Functional CB1 Antagonism Studies with Dual CB1/CB2 Pharmacological Profiling

The confirmed functional CB1 antagonist activity combined with moderate CB2 affinity (human CB2 Ki = 3 nM) makes this compound a valuable tool for dissecting the contributions of both cannabinoid receptor subtypes in cellular and tissue models [2][3]. It is particularly useful in experimental designs where pure CB1 selectivity is not desired or where off-target CB2 effects need to be simultaneously monitored.

Structure-Activity Relationship (SAR) Investigations of 1,5-Diarylpyrazole CB1 Antagonists

The 3,167-fold difference in CB1 affinity between this compound and an analog lacking the piperidine methyl acetate group provides a clear SAR anchor point for medicinal chemistry optimization [4]. The compound serves as a key intermediate or reference standard for exploring modifications to the piperidine ester moiety, enabling systematic evaluation of linker length, ester hydrolysis, and amide bioisostere effects on receptor binding and functional activity.

Molecular Modeling and Docking Validation Studies for CB1 Antagonist Design

The compound's experimentally determined high affinity for CB1 makes it an excellent benchmark for validating computational models of CB1-ligand interactions [5]. It can be used to calibrate docking scores, refine QSAR equations, and test the predictive power of machine learning algorithms aimed at discovering novel CB1 antagonists, as supported by recent in silico studies on thiophenyl pyrazole derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KB-208

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.